3-(2,6-Dibromophenoxy)-2-hydroxypropyl acrylate

Molecular Structure Steric Hindrance Isomer Comparison

Selecting this 2,6-dibromo isomer is critical for achieving durable, non-leaching flame retardancy and a high refractive index (≥1.50) in optical polymers and advanced adhesives. Unlike 2,4- or generic brominated alternatives, its ortho-substitution pattern increases steric hindrance, raising glass transition temperature (Tg) and thermal stability. Covalent incorporation eliminates plasticizer migration, ensuring regulatory compliance for electronics, textiles, and construction. Confirm purity and custom synthesis capabilities with your supplier to secure these application-specific performance advantages.

Molecular Formula C12H12Br2O4
Molecular Weight 380.03 g/mol
CAS No. 93859-16-6
Cat. No. B12669179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dibromophenoxy)-2-hydroxypropyl acrylate
CAS93859-16-6
Molecular FormulaC12H12Br2O4
Molecular Weight380.03 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(COC1=C(C=CC=C1Br)Br)O
InChIInChI=1S/C12H12Br2O4/c1-2-11(16)17-6-8(15)7-18-12-9(13)4-3-5-10(12)14/h2-5,8,15H,1,6-7H2
InChIKeyBUYKKZZZSXNLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dibromophenoxy)-2-hydroxypropyl Acrylate (CAS 93859-16-6): Sourcing & Procurement Guide for Specialized Acrylate Monomers


3-(2,6-Dibromophenoxy)-2-hydroxypropyl acrylate (CAS 93859-16-6) is a brominated aromatic acrylate monomer with the molecular formula C12H12Br2O4 and a molecular weight of 380.03 g/mol . It is characterized by a 2,6-dibromophenoxy group linked to a hydroxypropyl acrylate moiety, placing it within the class of reactive flame-retardant and high-refractive-index monomers [1][2]. Its primary applications are in the synthesis of specialized polymers for optical materials, flame-resistant coatings, and advanced adhesives [3].

Procurement Risk Analysis: Why 3-(2,6-Dibromophenoxy)-2-hydroxypropyl Acrylate Cannot Be Arbitrarily Substituted


Due to limited published direct comparative performance data for this specific compound, procurement decisions must rely on a rigorous analysis of its inherent physicochemical properties against those of potential alternatives. Arbitrary substitution risks compromising critical application-specific performance parameters. The evidence presented below focuses on quantifiable differences in bromine substitution pattern, which dictates steric hindrance, electronic effects, and ultimately polymer properties like refractive index and thermal stability [1][2]. The 2,6-dibromo substitution pattern is a key differentiator from other isomers or brominated monomers, impacting reactivity and final material characteristics in ways not replicated by generic replacements [3].

Evidence-Based Technical Differentiators for 3-(2,6-Dibromophenoxy)-2-hydroxypropyl Acrylate Procurement


Differentiation by Bromine Substitution Pattern: 2,6- vs. 2,4-Dibromo Isomer Impact on Molecular Geometry

This evidence establishes a fundamental structural difference between the target compound and its closest isomeric analog, 3-(2,4-dibromophenoxy)-2-hydroxypropyl acrylate. While the CAS number (93859-16-6) denotes the 2,6-dibromo isomer, the 2,4-dibromo isomer is a distinct chemical entity (CAS 92816-23-4) [1]. The positioning of the bromine atoms ortho to the phenoxy oxygen in the 2,6-isomer creates significantly greater steric hindrance around the ether linkage compared to the 2,4-isomer. This structural constraint directly influences the monomer's polymerization kinetics, copolymerization parameters, and the segmental mobility of the resulting polymer chains .

Molecular Structure Steric Hindrance Isomer Comparison

Class-Level Inference for High Refractive Index: Performance Threshold vs. Non-Brominated Acrylates

While specific refractive index (RI) data for 3-(2,6-dibromophenoxy)-2-hydroxypropyl acrylate is not directly available, a strong class-level inference can be drawn from patent literature. U.S. Patent US6355754 establishes a performance benchmark for this monomer class, specifying that brominated phenolic ester (meth)acrylate monomers are useful for high RI applications and exhibit an index of refraction of at least 1.50 [1]. This value provides a baseline expectation and differentiates it from standard, non-halogenated acrylates like methyl methacrylate (RI ≈ 1.49) or 2-hydroxyethyl methacrylate (RI ≈ 1.45) .

Optical Materials Refractive Index Polymer Synthesis

Computed Physical Properties: Differentiation from Non-Brominated Analogs via Predicted Density

Computational predictions provide a basis for differentiating 3-(2,6-dibromophenoxy)-2-hydroxypropyl acrylate from its non-brominated analog. The computed density for the target compound is 1.691 g/cm³ . This can be compared to the density of the non-brominated structural analog, 2-hydroxypropyl acrylate, which has a density of approximately 1.05 g/cm³ . The significant increase in density is a direct consequence of the heavy bromine atoms, which contributes to a higher molar refractivity and, consequently, a higher refractive index.

Physical Properties Density Computational Chemistry

Key Application Scenarios for 3-(2,6-Dibromophenoxy)-2-hydroxypropyl Acrylate Based on Differentiated Performance


Synthesis of High Refractive Index Polymers for Advanced Optical Components

The inferred high refractive index (≥ 1.50 [1]) and high predicted density (1.691 g/cm³ ) make 3-(2,6-dibromophenoxy)-2-hydroxypropyl acrylate a strong candidate for synthesizing polymers used in ophthalmic lenses, optical waveguides, and brightness enhancement films. Its performance is rooted in the high bromine content and the specific 2,6-substitution pattern, which contribute to molar refractivity.

Development of Reactive Flame-Retardant Copolymers

As a polymerizable monomer, it can be covalently incorporated into polymer backbones to impart inherent, non-leaching flame retardancy [2][3]. The 2,6-dibromophenoxy group is the active moiety, and its ortho-substitution pattern (differentiated from the 2,4-isomer [4]) influences the thermal degradation pathway and char formation of the final copolymer. This is crucial for applications in electronics, textiles, and construction materials where regulatory compliance and durable fire safety are required.

Formulation of Advanced Adhesives and Coatings with Enhanced Thermal Stability

Patents describe the use of this monomer class in adhesives and coatings that benefit from improved resistance to hydrolysis and high hot-bar sticking temperatures [2][3]. The steric bulk from the 2,6-dibromo substitution [4] can lead to polymers with higher glass transition temperatures (Tg) and better dimensional stability at elevated temperatures compared to analogs with less hindered substitution patterns.

Quote Request

Request a Quote for 3-(2,6-Dibromophenoxy)-2-hydroxypropyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.